Forsythoside H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

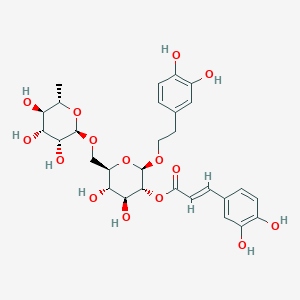

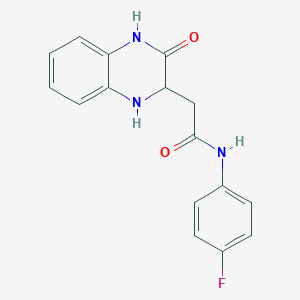

Forsythoside H is a natural product found in Forsythia viridissima . It is a type of phenylethanol glycoside . The molecular formula of this compound is C29H36O15 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 624.6 g/mol . The IUPAC name is [(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[[ (2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 624.6 g/mol . The exact physical and chemical properties of this compound are not clearly defined in the literature.

Aplicaciones Científicas De Investigación

1. Antiviral Applications

Forsythoside H is part of the phenylethanoid glycosides group, primarily isolated from Forsythia suspensa. It has shown significant promise in antiviral applications. For example, Forsythoside A, a related compound, has demonstrated inhibitory effects on the avian infectious bronchitis virus in cell culture, suggesting potential antiviral capabilities relevant to this compound as well (Li et al., 2010)(Li et al., 2010).

2. Antimicrobial and Antioxidant Properties

This compound has been found to exhibit strong antioxidant and antimicrobial activities in vitro. This was demonstrated in a study which identified this compound during the chemical investigation of the 70% ethanol extract of unripe fruits of Forsythia suspensa (Kuang et al., 2011)(Kuang et al., 2011).

3. Potential in Treating Inflammatory Diseases

Forsythoside B, closely related to this compound, has been shown to have protective effects against experimental sepsis in rats, modulating inflammatory factors. This suggests that this compound may also possess similar properties that could be beneficial in treating inflammation-related conditions (Jiang et al., 2012)(Jiang et al., 2012).

4. Neuroprotective Effects

Research on Forsythoside B indicates neuroprotective efficacy in a rat model of cerebral ischemia and reperfusion injury. This suggests a potential avenue for this compound in neuroprotection due to their structural similarities (Jiang et al., 2010)(Jiang et al., 2010).

5. In Vitro Metabolism and Pharmacological Activities

A study on Forsythoside A investigated its metabolism by human fecal bacteria and the biological activities of its metabolites, offering insights into the potential metabolic pathways and pharmacological effects of this compound (Xing et al., 2014)(Xing et al., 2014).

Mecanismo De Acción

Target of Action

Forsythoside H, a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of Forsythia suspense (Thunb.) Vahl, is known to possess extensive pharmacological activities . The primary targets of this compound are the toll-like receptor 4 (TLR4), myeloid differentiation factor 88 (MyD88), and nuclear factor kappaB (NF-κB), which play crucial roles in the body’s immune response .

Mode of Action

This compound interacts with its targets to exert its effects. It regulates the TLR4/MyD88/NF-κB signaling pathway, as well as the expression of related cytokines and kinases . This interaction results in changes in the body’s immune response, leading to its anti-inflammatory effects .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the TLR4/MyD88/NF-κB and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathways . These pathways are involved in the body’s immune response and inflammation processes. By regulating these pathways, this compound can exert its anti-inflammatory and antioxidant effects .

Pharmacokinetics

It is known that this compound is a component of forsythia suspensa, and the pharmacokinetics of forsythiae fructus and its bioactive compounds have been reported

Result of Action

The molecular and cellular effects of this compound’s action are primarily its anti-inflammatory and antioxidant activities . By regulating key signaling pathways and the expression of related cytokines and kinases, this compound can protect against inflammation and oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is a component of Forsythia suspensa, a medicinal plant widely distributed in certain provinces in China The plant’s growth environment could potentially influence the concentration and efficacy of this compound

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)26(39)28(42-13)41-12-20-23(36)25(38)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGZMMDZJVKXTP-HBIAPIBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2536722.png)

![2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2536732.png)

![1-[1-[(2-Chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine](/img/structure/B2536733.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2536735.png)

![1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2536737.png)

![3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2536744.png)